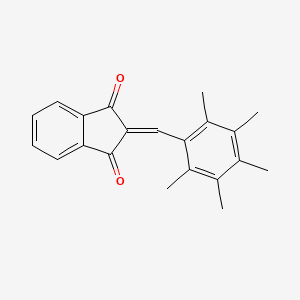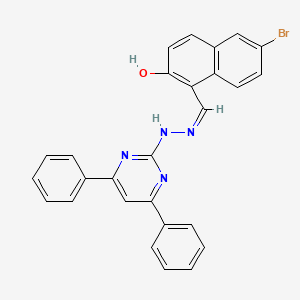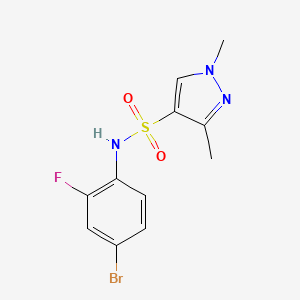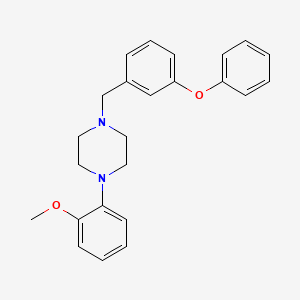
2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione, also known as PMBID, is a yellow-colored organic compound that belongs to the class of indandione derivatives. It has been widely used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that this compound acts as a metal chelator, binding to metal ions and forming stable complexes. This property of this compound has been utilized in the development of metal ion sensors and fluorescent probes. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory activities. This compound has also been shown to inhibit the growth of cancer cells and induce cell death through apoptosis. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is its high stability and solubility in organic solvents. This property makes it suitable for use in various laboratory experiments. This compound is also relatively easy to synthesize, and the reaction yield is high. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione. One potential direction is the development of this compound-based metal ion sensors and fluorescent probes for biomedical applications. Another direction is the synthesis of this compound derivatives with improved biological activities and reduced toxicity. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
合成方法
The synthesis of 2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione involves the reaction between 2,3-dimethyl-1,3-butadiene and 3-methyl-2-butanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as a yellow crystalline solid with a high yield of up to 90%.
科学研究应用
2-(pentamethylbenzylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a starting material for the synthesis of other organic compounds with potential biological activities.
属性
IUPAC Name |
2-[(2,3,4,5,6-pentamethylphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-11-12(2)14(4)18(15(5)13(11)3)10-19-20(22)16-8-6-7-9-17(16)21(19)23/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNLFPUXNSVURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362444 |
Source


|
| Record name | 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-37-2 |
Source


|
| Record name | 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6014490.png)

![3-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6014501.png)
![5-[2-(difluoromethoxy)phenyl]-7-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6014513.png)
![1-{2-methoxy-5-[(4-methyl-1-piperidinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6014520.png)
![3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde [2-(benzyloxy)-5-bromobenzylidene]hydrazone](/img/structure/B6014524.png)
![2-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6014532.png)

![2-(4-fluorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6014546.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6014548.png)

![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![N-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
